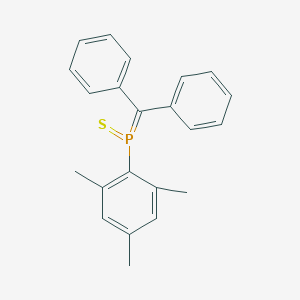![molecular formula C6H6Br2 B14399287 5,5-Dibromobicyclo[2.1.1]hex-2-ene CAS No. 88472-15-5](/img/structure/B14399287.png)
5,5-Dibromobicyclo[2.1.1]hex-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dibromobicyclo[211]hex-2-ene is a bicyclic organic compound characterized by the presence of two bromine atoms attached to the same carbon atom within the bicyclo[211]hexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibromobicyclo[2.1.1]hex-2-ene typically involves the bromination of bicyclo[2.1.1]hex-2-ene. One common method is the addition of bromine (Br2) to bicyclo[2.1.1]hex-2-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature and monitored by techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity of the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
5,5-Dibromobicyclo[2.1.1]hex-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form bicyclo[2.1.1]hex-2-ene or other unsaturated derivatives.
Addition Reactions: The double bond in the bicyclic framework can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Elimination Reactions: Often performed under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives of bicyclo[2.1.1]hex-2-ene.
Elimination Reactions: Production of bicyclo[2.1.1]hex-2-ene or other unsaturated compounds.
Addition Reactions: Formation of halogenated derivatives of bicyclo[2.1.1]hex-2-ene.
科学的研究の応用
5,5-Dibromobicyclo[2.1.1]hex-2-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 5,5-Dibromobicyclo[2.1.1]hex-2-ene involves its ability to undergo various chemical transformations due to the presence of reactive bromine atoms and the strained bicyclic framework. The compound can interact with nucleophiles, electrophiles, and bases, leading to the formation of different products through substitution, addition, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hex-2-ene: The parent compound without bromine substitution.
5,5-Dichlorobicyclo[2.1.1]hex-2-ene: A similar compound with chlorine atoms instead of bromine.
5,5-Difluorobicyclo[2.1.1]hex-2-ene: A fluorinated analogue of the compound.
Uniqueness
5,5-Dibromobicyclo[2.1.1]hex-2-ene is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to its chloro- and fluoro-analogues. The bromine atoms make the compound more reactive in substitution and elimination reactions, allowing for the synthesis of a wide range of derivatives and functionalized products.
特性
CAS番号 |
88472-15-5 |
|---|---|
分子式 |
C6H6Br2 |
分子量 |
237.92 g/mol |
IUPAC名 |
5,5-dibromobicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C6H6Br2/c7-6(8)4-1-2-5(6)3-4/h1-2,4-5H,3H2 |
InChIキー |
BJLNZVJLMLPTCO-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C2(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


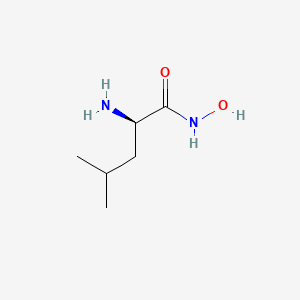
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
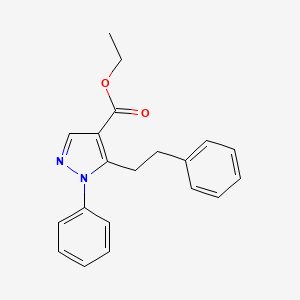
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
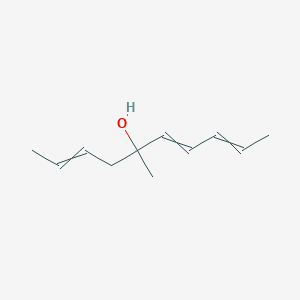
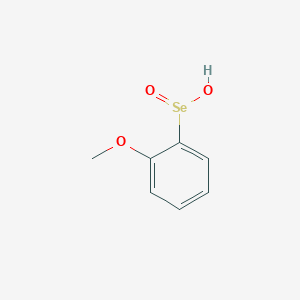
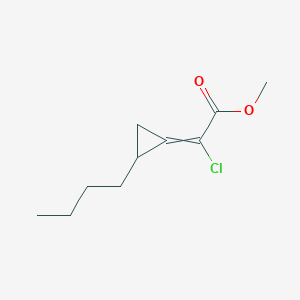

![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
